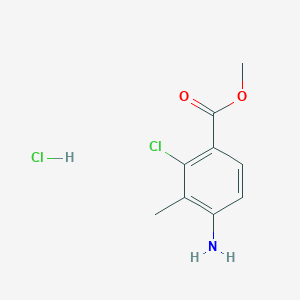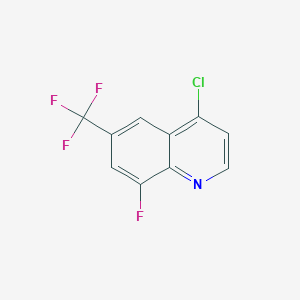
4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline is a chemical compound with the molecular weight of 249.59 . It is a solid substance at ambient temperature . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with chlorine, fluorine, and trifluoromethyl substituents . The InChI code for this compound is 1S/C10H4ClF4N/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)10(13,14)15/h1-4H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, a study has shown that it exhibits good corrosion inhibition properties for mild steel in an acidic medium . The compound forms a protective film on the metal surface, which is attributed to the adsorption of the inhibitor molecules at the metal/solution interface .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a low solubility in water . The compound has a molecular weight of 249.59 .科学的研究の応用
Anticorrosive Properties
Quinoline derivatives, including those similar in structure to 4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline, have been extensively studied for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion, a crucial aspect for industrial applications. They form stable chelating complexes with metallic surfaces through coordination bonding, owing to their high electron density and presence of polar substituents like hydroxyl, methoxy, and amino groups (Verma, Quraishi, & Ebenso, 2020).
Fluorine in Protein Design
Fluorinated analogs of hydrophobic amino acids have been designed to incorporate into proteins, aiming to enhance their stability against chemical and thermal denaturation while retaining biological activity. This strategy leverages the novel physicochemical properties of perfluorinated molecules, such as extreme chemical inertness and thermal stability. The development of biosynthetic methods for introducing noncanonical amino acids into proteins is expanding the utility of fluorinated amino acids in protein design (Buer & Marsh, 2012).
Fluoroalkylation in Aqueous Media
The progress of aqueous fluoroalkylation, including methodologies for the incorporation of fluorine-containing functionalities into molecules, has been highlighted. These functionalities are crucial in pharmaceuticals, agrochemicals, and functional materials due to their impact on the properties of a molecule. The development of mild, environment-friendly, and efficient incorporation methods for fluorinated or fluoroalkylated groups is gaining importance due to environmental concerns (Song et al., 2018).
Environmental and Health Implications
The review of polyfluoroalkyl chemicals in the environment addresses the microbial degradation of these substances, which can lead to the formation of perfluoroalkyl acids such as PFOA and PFOS. These substances are persistent and have been linked to various adverse health effects, necessitating further research into their biodegradability and the potential for microbial intervention in mitigating their environmental impact (Liu & Mejia Avendaño, 2013).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .
作用機序
Target of Action
4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline is a type of quinoline, a class of compounds that have been found to have diverse biological activities. Quinolines are often used as building blocks in medicinal chemistry for drug discovery
Mode of Action
Quinolines often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and dipole-dipole interactions .
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its metabolic stability and improve its ability to penetrate biological membranes .
特性
IUPAC Name |
4-chloro-8-fluoro-6-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)10(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTOUQOFOSPPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

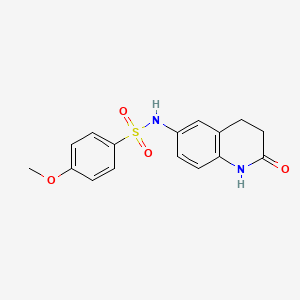
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690728.png)
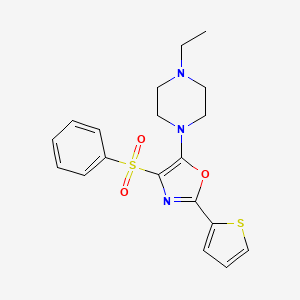
![N-[(2-chlorophenyl)methyl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propanamide](/img/structure/B2690730.png)
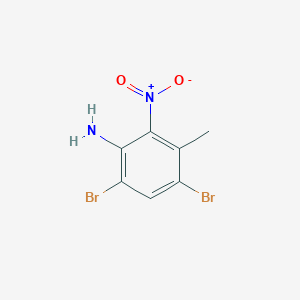
![2-Amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2690735.png)
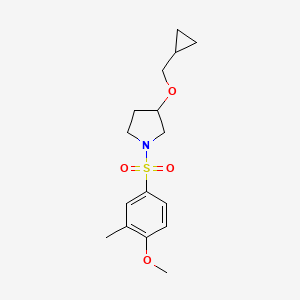
![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690740.png)

![Methyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2690743.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone](/img/structure/B2690744.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2690746.png)
